2-[4-(2-Fluoro-4-formylphenyl)-pyrazol-1-yl]-N,N-dimethyl-acetamide
Description
This compound features a pyrazole core substituted with a 2-fluoro-4-formylphenyl group at the 4-position, linked to an N,N-dimethyl-acetamide moiety. Pyrazole-acetamide hybrids are widely studied for their pharmacological and agrochemical applications, with structural variations influencing bioactivity and physicochemical properties .
Properties
IUPAC Name |
2-[4-(2-fluoro-4-formylphenyl)pyrazol-1-yl]-N,N-dimethylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O2/c1-17(2)14(20)8-18-7-11(6-16-18)12-4-3-10(9-19)5-13(12)15/h3-7,9H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWCKXRWHAJPKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN1C=C(C=N1)C2=C(C=C(C=C2)C=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Fluoro-4-formylphenyl)-pyrazol-1-yl]-N,N-dimethyl-acetamide typically involves the formation of the pyrazole ring followed by the introduction of the fluoro-formylphenyl group and the acetamide moiety. One common synthetic route includes:
Formation of the Pyrazole Ring: This can be achieved through the cyclization of hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the Fluoro-Formylphenyl Group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the fluoro-formylphenyl group is coupled with a halogenated pyrazole.
Acetamide Formation: The final step involves the acylation of the pyrazole derivative with dimethylacetamide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Fluoro-4-formylphenyl)-pyrazol-1-yl]-N,N-dimethyl-acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 2-[4-(2-Fluoro-4-carboxyphenyl)-pyrazol-1-yl]-N,N-dimethyl-acetamide.
Reduction: 2-[4-(2-Fluoro-4-hydroxyphenyl)-pyrazol-1-yl]-N,N-dimethyl-acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-(2-Fluoro-4-formylphenyl)-pyrazol-1-yl]-N,N-dimethyl-acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[4-(2-Fluoro-4-formylphenyl)-pyrazol-1-yl]-N,N-dimethyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro-formylphenyl group can enhance binding affinity and specificity, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Analysis
Key Observations:
- Fluorine Substitution : Common in analogs (e.g., ) to enhance metabolic stability and membrane permeability.
- Formyl Group Uniqueness: The target compound’s formyl group is rare among analogs, offering a reactive site for covalent binding or H-bonding (cf. cyano in or trifluoromethyl in ).
- Heterocyclic Diversity : Thiazole (), imidazothiazole (), and oxadiazole () cores modulate target selectivity and potency.
Crystallographic and Conformational Analysis
- Target Compound: No direct crystallographic data, but planar amide groups (common in ) likely enable dimerization via N–H⋯O hydrogen bonds (R₂²(10) motifs) .
- BI 665915 : Oxadiazole and pyrazole rings may adopt coplanar conformations for FLAP binding .
- Dichlorophenyl Analog : Dihedral angles between aromatic rings (48–56°) suggest steric hindrance, impacting packing efficiency and solubility.
Biological Activity
2-[4-(2-Fluoro-4-formylphenyl)-pyrazol-1-yl]-N,N-dimethyl-acetamide is an organic compound characterized by its unique structure, which includes a pyrazole ring and a formylphenyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research.
Chemical Structure and Properties
The compound can be represented structurally as follows:
This structure features:
- A pyrazole ring , which is known for its biological relevance.
- A formyl group that can participate in various chemical reactions, enhancing its reactivity.
- A dimethylacetamide moiety that contributes to its solubility and bioavailability.
Synthesis
The synthesis of 2-[4-(2-Fluoro-4-formylphenyl)-pyrazol-1-yl]-N,N-dimethyl-acetamide typically involves:
- Formation of the pyrazole ring through the reaction of hydrazine with appropriate carbonyl compounds.
- Introduction of the formylphenyl group via condensation reactions.
- Attachment of the N,N-dimethylacetamide group through acylation reactions.
Anticancer Properties
Recent studies have indicated that compounds similar to 2-[4-(2-Fluoro-4-formylphenyl)-pyrazol-1-yl]-N,N-dimethyl-acetamide exhibit significant anticancer activity. For instance, in a study focusing on pyrazole derivatives, certain analogs demonstrated IC50 values in the low micromolar range against various cancer cell lines, suggesting potential as therapeutic agents .
Anti-inflammatory Activity
The compound's structure allows it to interact with biological targets involved in inflammatory pathways. Preliminary investigations have shown that it can inhibit key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response .
The mechanism by which 2-[4-(2-Fluoro-4-formylphenyl)-pyrazol-1-yl]-N,N-dimethyl-acetamide exerts its biological effects may involve:
- Enzyme inhibition , particularly on proteases involved in viral replication.
- Modulation of signaling pathways associated with inflammation and cancer progression.
Comparative Analysis
To understand the uniqueness of this compound, a comparison with similar pyrazole derivatives was made:
| Compound Name | Structure | IC50 (µM) | Biological Activity |
|---|---|---|---|
| 2-[4-(Fluorophenyl)-pyrazol-1-yl]-N,N-dimethylacetamide | Structure | 0.62 | Antiviral |
| 2-[4-(Formylphenyl)-pyrazol-1-yl]-N,N-diethylacetamide | Structure | 1.5 | Anticancer |
| 2-[4-(Formylphenyl)-pyrazol-1-yl]-N,N-dimethylacetamide | Structure | TBD | Anti-inflammatory |
Case Studies
Several case studies have documented the efficacy of pyrazole derivatives:
- Study on Zika Virus : A series of pyrazole compounds were found to inhibit Zika virus protease with IC50 values as low as 130 nM, highlighting their potential as antiviral agents .
- Prostate Cancer Research : Compounds exhibiting structural similarities to our target compound demonstrated significant reduction in prostate cancer cell proliferation, indicating a promising avenue for further research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
